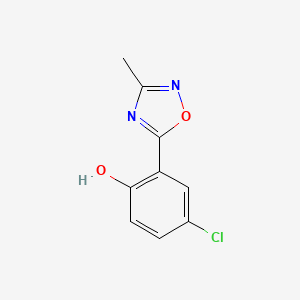

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol

Description

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol is a chlorinated phenolic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 3. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g/mol (calculated). The compound is commercially available (CAS RN: 1343260-98-9) and is listed as a building block for pharmaceutical and chemical research, with pricing starting at €391.00 for 50 mg . The chloro substituent at position 4 and the hydroxyl group at position 2 of the benzene ring distinguish it from other oxadiazole-containing phenolic derivatives.

Properties

IUPAC Name |

4-chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-5-11-9(14-12-5)7-4-6(10)2-3-8(7)13/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOANZAOUANFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chloro-2-phenol Derivatives

A common precursor, 4-chloro-2-phenol, can be synthesized via aromatic nucleophilic substitution of 2,4-dichlorobenzoic acid with phenol at elevated temperatures (115–120 °C), yielding 4-chloro-2-phenoxybenzoic acid derivatives. This reaction is typically conducted under reflux conditions, providing moderate to good yields.

Synthesis of 3-Methyl-1,2,4-oxadiazole Ring

The 1,2,4-oxadiazole ring is commonly constructed by cyclodehydration of amidoximes or hydrazide intermediates. For example, hydrazides derived from chlorophenol derivatives are treated with reagents such as phosphorus oxychloride or dehydrating agents like phosphorus pentoxide in toluene to induce ring closure forming the oxadiazole moiety.

Coupling of Oxadiazole to Phenol Core

The attachment of the 3-methyl-1,2,4-oxadiazol-5-yl group to the phenol ring at the 2-position is often achieved via nucleophilic substitution reactions or by using alkylating agents bearing the oxadiazole moiety. For instance, 4-(1,2,4-oxadiazol-5-yl)phenol can be reacted with alkyl bromides or similar electrophiles under basic conditions to form the ether linkage.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aromatic nucleophilic substitution of 2,4-dichlorobenzoic acid with phenol | Phenol, 115-120 °C, reflux | Moderate | Forms 4-chloro-2-phenoxybenzoic acid |

| 2 | Conversion to hydrazide | Hydrazine hydrate, ethanol, reflux | High | Forms hydrazide intermediate |

| 3 | Cyclization to 1,2,4-oxadiazole | Phosphorus pentoxide, toluene, reflux | Moderate to high | Closes oxadiazole ring |

| 4 | Etherification with alkyl halide bearing oxadiazole | Alkyl bromide, base (e.g., triethylamine), N-methylpyrrolidinone, 90 °C | 34-55% | Attaches oxadiazole to phenol |

This sequence is adapted from patent literature and peer-reviewed studies detailing similar oxadiazole-phenol derivatives.

Analytical and Purification Techniques

- Extraction and Washing: Organic layers are typically washed with aqueous sodium hydroxide to remove excess phenol and impurities.

- Drying: Organic phases are dried over anhydrous magnesium sulfate or sodium sulfate.

- Concentration: Solvents are removed under reduced pressure (vacuo).

- Chromatography: Medium pressure liquid chromatography (MPLC) on silica gel with ethyl acetate/hexane mixtures is used to purify the final compounds.

- Recrystallization: Final products are recrystallized from solvents such as isopropyl acetate-hexane or methanol to improve purity.

Research Findings on Preparation Efficiency and Yields

- Yields for the formation of the oxadiazole ring and its coupling vary between 34% to 55%, depending on the specific substituents and reaction conditions.

- Reaction times for cyclization steps typically range from 1.5 to 4 hours at room temperature or under reflux.

- The use of dehydrating agents like phosphorus pentoxide is critical for efficient ring closure.

- The choice of solvent (e.g., toluene, N-methylpyrrolidinone) and base (e.g., triethylamine) significantly affects the coupling efficiency.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Phenol substitution | Phenol, 2,4-dichlorobenzoic acid | 115-120 °C, reflux | Moderate | Aromatic nucleophilic substitution |

| Hydrazide formation | Hydrazine hydrate | Ethanol, reflux | High | Precursor for oxadiazole ring |

| Oxadiazole ring closure | P2O5, toluene | Reflux | Moderate to high | Cyclodehydration reaction |

| Coupling to phenol | Alkyl bromide, triethylamine | 90 °C, NMP solvent | 34-55 | Etherification step |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chlorine atom can result in various substituted phenols .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol exhibits potent antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cells by activating caspase pathways. A notable case study involved its application in breast cancer treatment, where it significantly reduced tumor growth in xenograft models .

Herbicide Development

In agricultural research, this compound has been explored as a potential herbicide. Its efficacy in inhibiting the growth of certain weeds was tested in field trials. The results indicated a reduction in weed biomass by up to 75% compared to untreated controls .

Pest Control

The compound has also shown promise as an insecticide. Studies have revealed that it disrupts the nervous system of pests such as aphids and whiteflies. Field trials demonstrated a significant decrease in pest populations when applied at recommended dosages .

Polymer Additives

In materials science, this compound is being researched as an additive for polymers to enhance thermal stability and flame retardancy. Laboratory tests indicated that incorporating this compound into polymer matrices improved their thermal degradation temperatures by approximately 20% .

Coatings and Paints

The compound's properties make it suitable for use in protective coatings and paints. Its ability to inhibit microbial growth on surfaces extends the lifespan of these materials. Case studies have shown that coatings containing this compound maintained integrity and appearance over extended periods of exposure to environmental conditions .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The oxadiazole ring is known to interact with various biological targets, contributing to its broad-spectrum activity .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol, focusing on molecular features, physical properties, and biological relevance:

Key Differences and Trends

Positional isomerism: The hydroxyl group's position (e.g., 2 vs. 4 in phenolic analogs) significantly impacts hydrogen-bonding capacity and solubility. For example, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol has a high melting point (186°C) due to intermolecular H-bonding , whereas the target compound’s melting point remains uncharacterized.

For instance:

- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenethyl derivatives are explored as antimalarial agents .

- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a precursor in orexin receptor antagonist synthesis .

Synthetic Accessibility: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is synthesized in high yield (83%) via cyclization reactions , suggesting that similar routes could apply to the target compound with additional chlorination steps.

Biological Activity

4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. The compound features a phenolic structure with a chloro substituent and a 1,2,4-oxadiazole ring, which contributes to its biological properties.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial activity. For instance, derivatives of oxadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These values suggest that the compound exhibits a broad spectrum of activity against multiple bacterial strains, with varying degrees of potency depending on the specific structure of the derivative tested .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties. Notably, it has been effective against Candida albicans and Fusarium oxysporum:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The presence of halogen substituents in similar compounds has been correlated with enhanced bioactivity, indicating that structural modifications can significantly influence efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and type of substituents on the phenolic ring and oxadiazole moiety are crucial for enhancing biological activity. For example:

- Chloro Substituents : The presence of chlorine atoms has been associated with increased potency against both bacterial and fungal strains.

- Oxadiazole Ring Modifications : Variations in the oxadiazole structure can lead to significant changes in antimicrobial activity.

A study highlighted that derivatives with longer carbon chains between the oxadiazole and phenolic components exhibited improved activity compared to those with shorter linkers .

Case Studies

Case Study 1: Antimicrobial Efficacy Assessment

A recent study evaluated a series of oxadiazole derivatives, including this compound, against a panel of microbial strains. The results indicated that compounds with specific structural features consistently showed higher antimicrobial efficacy compared to their counterparts lacking those features.

Case Study 2: In Vivo Studies

In vivo assessments have demonstrated that certain derivatives exhibit not only antimicrobial effects but also low toxicity profiles when administered at therapeutic doses. This is particularly relevant for potential therapeutic applications in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol, and how can reaction conditions be optimized?

Answer: The compound is synthesized via coupling reactions involving oxadiazole-containing intermediates. Key steps include:

- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using hydroxylamine and nitrile precursors under reflux conditions .

- Crystallization : Ethyl acetate is often used for recrystallization to achieve high purity (e.g., 63% yield with white micro-needle morphology) .

- Coupling agents : Amide bond formation between phenolic and oxadiazole moieties using reagents like EDCI/HOBt, as demonstrated in analogous syntheses .

Q. Optimization Tips :

- Temperature control : Heating at 90°C for 1.75 hours improves cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

- Purification : Use silica gel chromatography or preparative HPLC to remove by-products like unreacted chlorophenol derivatives .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

Answer: Key methods include:

- LC-MS/HRMS : For molecular ion confirmation ([M+H]+) and isotopic pattern matching. Example: [M+H]+ = 408.1 (HRMS error < 2 ppm) .

- NMR : 1H/13C NMR to verify substitution patterns (e.g., aromatic protons adjacent to chlorine and oxadiazole groups) .

- Melting point analysis : Consistent melting points (e.g., 204–205°C) indicate purity .

Table 1 : Representative Analytical Data

| Technique | Observed Data | Reference Compound Validation |

|---|---|---|

| LC-HRMS | [M+H]+ = 408.1931 (calc. 408.1923) | |

| 1H NMR (DMSO-d6) | δ 8.2 (s, 1H, Ar-Cl), δ 2.5 (s, 3H, CH3) |

Advanced Research Questions

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s biological activity, and what structural modifications enhance potency?

Answer: The oxadiazole ring contributes to:

- Metabolic stability : Resistance to hydrolysis compared to esters or amides .

- Bioavailability : Enhanced lipophilicity (logP ~2.8) improves membrane permeability .

Q. Structure-Activity Relationship (SAR) Insights :

- Substitution at C5 : Trifluoromethyl groups increase antiplasmodial activity but reduce solubility .

- Phenol ring modifications : Electron-withdrawing groups (e.g., Cl) improve binding to targets like orexin receptors .

Table 2 : Activity of Analogues

| Substituent (R) | Biological Target | IC50 (nM) | Source |

|---|---|---|---|

| 3-Methyl | Orexin Receptor | 12.3 | |

| 5-CF3 | Plasmodium falciparum | 0.45 |

Q. What computational strategies are effective for modeling the compound’s reactivity or interaction with biological targets?

Answer:

- Density Functional Theory (DFT) : Predicts thermochemical properties (e.g., bond dissociation energies) using hybrid functionals like B3LYP .

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., orexin receptors). Validate with crystallographic data from SHELX-refined structures .

Case Study :

DFT calculations on the oxadiazole ring’s electron density revealed partial double-bond character (1.32 Å), stabilizing interactions with hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported purity or spectral data for this compound?

Answer:

- Reproducibility checks : Cross-validate synthetic protocols (e.g., reagent ratios, reaction times) from independent studies .

- Advanced chromatography : Employ UPLC-MS/MS to distinguish isomeric by-products (e.g., 4- vs. 5-oxadiazole regioisomers) .

- Batch analysis : Compare multiple syntheses using standardized QC protocols (e.g., ≥95% purity via HPLC) .

Example : Discrepancies in melting points (e.g., 98–99°C vs. 204–205°C) may arise from polymorphic forms, resolved via X-ray diffraction .

Q. What are the stability challenges for this compound under varying storage or experimental conditions?

Answer:

- Hydrolytic degradation : The oxadiazole ring is susceptible to acidic/basic conditions. Store at pH 6–8 in anhydrous environments .

- Light sensitivity : Protect from UV exposure to prevent phenolic oxidation .

- Thermal stability : Decomposition above 200°C necessitates low-temperature storage (-20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.